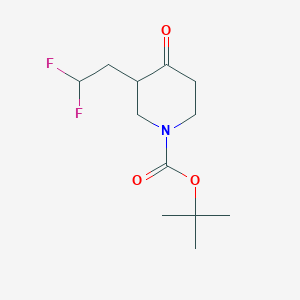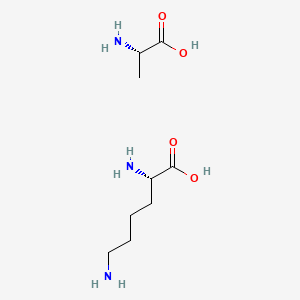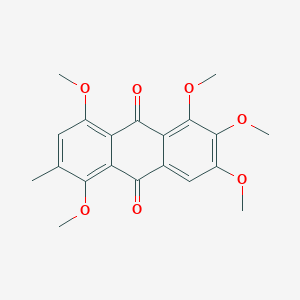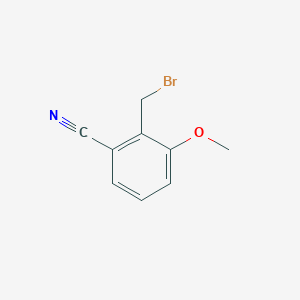![molecular formula C49H97N2O9P B13140788 [(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 12-aminododecanoic acid, which is then reacted with ethoxy-hydroxyphosphoryl compounds under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can be compared with other similar compounds, such as:
3-fluoro-7-hydroxy-chroman-2,4-dione: This compound has a different structure but may share some similar chemical properties.
Various amino acids and phospholipids: These compounds may have similar functional groups and reactivity but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.
Properties
Molecular Formula |
C49H97N2O9P |
|---|---|
Molecular Weight |
889.3 g/mol |
IUPAC Name |
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C49H97N2O9P/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-48(53)57-44-46(60-49(54)40-36-32-28-24-20-18-16-14-12-10-8-6-4-2)45-59-61(55,56)58-43-42-51-47(52)38-34-30-26-22-21-25-29-33-37-41-50/h46H,3-45,50H2,1-2H3,(H,51,52)(H,55,56)/t46-/m1/s1 |
InChI Key |
MFAZBSZBKVFZAN-YACUFSJGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCN)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCN)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


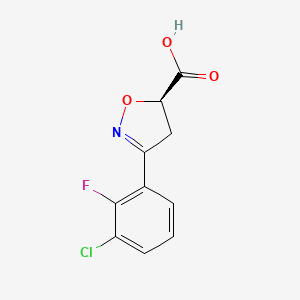
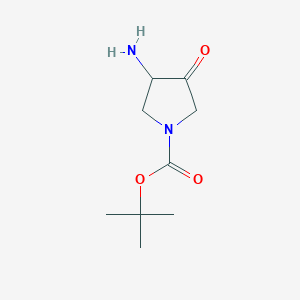

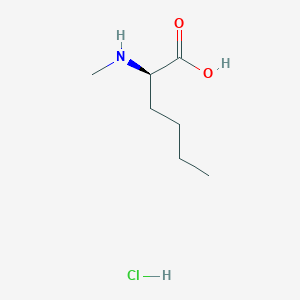
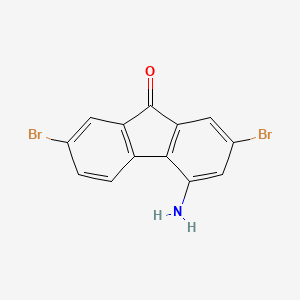
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
